Boc-orn(pyrazinylcarbonyl)-OH

Overview

Description

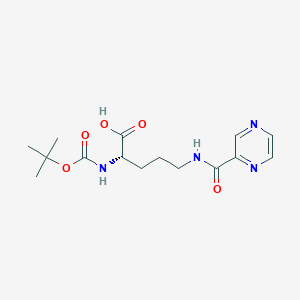

Boc-orn(pyrazinylcarbonyl)-OH: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ornithine residue, which is further linked to a pyrazinylcarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-α-Fmoc-N-δ-t.-Boc-L-ornithine , is a complex compound that primarily targets amino acids in biochemical reactions . It is often used to protect amines by forming carbamates . Specifically, it is a major choice for protecting amines .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack on the carbonyl . This process involves the formation of a tetrahedral intermediate . The carbonyl carbon, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Anything that can help stabilize the charge on the oxygen end of the carbonyl double bond will increase the bond’s polarity and make the carbon more electrophilic .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids . It is often used in the formation of carbamates, which are involved in various biochemical reactions . The compound can also be used for the protection of hydroxyl groups on alcohols and phenols in some cases .

Pharmacokinetics

The compound is known to be resistant to strong basic conditions, nucleophilic conditions, contact reduction conditions, and weak hydride reduction conditions . Deprotection usually occurs under strong acidic conditions .

Result of Action

The result of the compound’s action is the formation of protected amines or hydroxyl groups . This protection is crucial in various biochemical reactions, as it prevents these groups from reacting prematurely or undesirably .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . As mentioned earlier, the compound is resistant to strong basic conditions but deprotection usually occurs under strong acidic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The protected ornithine is then reacted with pyrazinylcarbonyl chloride to form the final compound. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

Biological Activity

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-delta-pyrazinylcarbonyl-L-ornithine, is a derivative of ornithine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N4O5

- Molecular Weight : 338.37 g/mol

- Solubility : Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazinylcarbonyl moiety enhances the compound's ability to modulate protein interactions, potentially affecting cell cycle regulation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which may be beneficial in treating conditions like rheumatoid arthritis.

- Antimicrobial Properties : The compound's structural features suggest possible effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that this effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.